molecular formula C10H13BrClN B1461672 [(4-Bromo-2-chlorophenyl)methyl](propyl)amine CAS No. 1157720-15-4

[(4-Bromo-2-chlorophenyl)methyl](propyl)amine

Cat. No.: B1461672
CAS No.: 1157720-15-4
M. Wt: 262.57 g/mol
InChI Key: POUDCVPNPRNNLT-UHFFFAOYSA-N
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Description

The compound “(4-Bromo-2-chlorophenyl)methylamine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “(4-Bromo-2-chlorophenyl)methylamine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Advanced Oxidation Processes (AOPs) have been shown to be effective in mineralizing nitrogen-containing compounds, improving treatment schemes for hazardous compounds. Ozone and Fenton processes are highlighted for their reactivity towards amines, dyes, and pesticides. The degradation is highly sensitive to pH, and cavitation is mentioned as a promising pre-treatment method for cost reduction. Hybrid methods under optimized conditions are recommended for specific effluents, demonstrating that nitrogen-containing compounds, despite their recalcitrant nature, can be efficiently degraded under optimum conditions using AOPs (Bhat & Gogate, 2021).

Amine-Functionalized Metal-Organic Frameworks for CO2 Capture

Amine-functionalized metal-organic frameworks (MOFs) have been studied for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The review discusses synthesis methods, structures, and properties of amine-functionalized MOFs, highlighting their high CO2 sorption capacity and excellent separation performance for CO2 from gas mixtures. The potential of these MOFs in catalysis is also mentioned, underscoring the versatility of amine-functionalized compounds in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Computational Modeling of CO2 Capture by Aqueous Amines

Computational methods have been utilized to study reactions between CO2 and aqueous organic amines, aiming at capturing CO2 for storage, reuse, or sequestration. This review emphasizes the importance of computational simulations in understanding the mechanisms of amine-CO2 reactions and designing more efficient carbon capture agents. It provides guidance on the most appropriate computational methods, highlighting the contributions of quantum chemical methods, hybrid quantum mechanics/molecular mechanics methods, and molecular dynamics to the field (Yang et al., 2017).

These studies, while not directly related to "(4-Bromo-2-chlorophenyl)methylamine," offer valuable insights into the broader context of research involving similar chemical functionalities, particularly in environmental applications like pollutant degradation and CO2 capture. This information can provide a foundation for understanding potential research applications of the compound .

Safety and Hazards

The safety and hazards associated with “(4-Bromo-2-chlorophenyl)methylamine” are not specified in the available resources .

Future Directions

The future directions for research and applications of “(4-Bromo-2-chlorophenyl)methylamine” are not specified in the available resources .

Properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDCVPNPRNNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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